N-(3,4-dichlorophenyl)-1-indolinecarboxamide
Description
N-(3,4-Dichlorophenyl)-1-indolinecarboxamide is a synthetic carboxamide derivative featuring a partially saturated indoline core substituted with a 3,4-dichlorophenyl group. This structural motif is critical for its biological activity, particularly in enzyme inhibition. The compound’s design leverages the 3,4-dichlorophenyl moiety, known for enhancing binding affinity and selectivity toward biological targets such as monoamine oxidase B (MAO-B), as observed in structurally related compounds . Its indoline scaffold distinguishes it from other heterocyclic systems (e.g., indole or indazole), offering unique conformational and electronic properties that influence pharmacokinetics and target engagement .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-12-6-5-11(9-13(12)17)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMYKURWPJPYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350693 | |
| Record name | 1H-Indole-1-carboxamide, N-(3,4-dichlorophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89731-82-8 | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89731-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxamide, N-(3,4-dichlorophenyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-indolinecarboxamide typically involves the reaction of 3,4-dichloroaniline with indoline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-indolinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Agriculture: The compound’s derivatives are explored for their herbicidal and pesticidal properties, contributing to crop protection and pest management.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
MAO-B Inhibitors with Indole/Indazole Cores
N-(3,4-Dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410)
- Structure : Indole core with a 5-carboxamide linker to the 3,4-dichlorophenyl group.
- Activity : IC₅₀ of 0.227 nM for human MAO-B, with >5,700-fold selectivity over MAO-A .
- Key Difference : The unsaturated indole ring enables planar interactions with MAO-B’s hydrophobic pocket, contrasting with the partially saturated indoline in the target compound, which may alter binding kinetics .
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491)
- Structure : Indazole core with a methyl group at position 1.
- Activity : IC₅₀ of 0.386 nM for MAO-B, >25,000-fold selective over MAO-A .
(E)-N-(3,4-Dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (Compound 58)
Carboxamide Derivatives with Diverse Heterocycles
N-(3,4-Dichlorophenyl)quinolin-4-amine Hydrochloride
- Structure: Quinoline core with a 4-amine linkage.
- Activity : Moderate antitumor activity (IC₅₀ ~10–50 µM against gastric cancer cells) .
- Comparison: The quinoline core’s rigidity and extended π-system may favor DNA intercalation over enzyme inhibition, diverging from the MAO-B-targeted indoline carboxamide .
N-(3,4-Dichlorophenyl)urea (Linuron Metabolite)
- Structure : Simple urea linkage without a heterocyclic core.
Structural and Functional Trends
Role of the 3,4-Dichlorophenyl Group
- MAO-B Selectivity : The 3,4-dichlorophenyl group is consistently associated with high MAO-B selectivity across multiple scaffolds (indole, indazole, indoline) due to hydrophobic interactions with the enzyme’s FAD-binding pocket .
- Antitumor Applications: In quinoline and pyrimidine derivatives, this moiety enhances cytotoxicity, suggesting its versatility in drug design .
Linker and Core Modifications
- Carboxamide vs. Thiourea/Methanimine : Carboxamide linkers (e.g., PSB-1410) are optimal for MAO-B inhibition in indole/indoline series, while thiourea linkers improve activity in alkyl-substituted analogs . Methanimine spacers (e.g., Compound 58) offer an alternative for reducing metabolic liability .
Research Findings and Implications
- MAO-B Inhibition : The 3,4-dichlorophenyl group is a critical pharmacophore for MAO-B selectivity, but the heterocyclic core (indole, indazole, indoline) fine-tunes potency and pharmacokinetics .
- Therapeutic Potential: Indoline carboxamides may offer advantages in blood-brain barrier penetration due to reduced polarity compared to indole derivatives, though this requires experimental validation .
- Synthetic Accessibility : Standard procedures yield these compounds in high purity (>99.5%), enabling robust structure-activity relationship (SAR) studies .
Biological Activity
N-(3,4-dichlorophenyl)-1-indolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to an indole core with a carboxamide functional group. This structure is crucial for its biological activity and interaction with various molecular targets.
The compound's mechanism of action involves several pathways:
- Enzyme Inhibition : It has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), with high selectivity over MAO-A. For instance, derivatives such as N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide exhibit IC50 values as low as 0.227 nM against human MAO-B, indicating strong inhibitory activity .
- Cell Proliferation Modulation : The compound inhibits enzymes involved in cell proliferation, which contributes to its anticancer effects. It has shown significant antiproliferative action against various cancer cell lines .
- Apoptosis Induction : Research indicates that this compound can activate apoptotic pathways by increasing levels of caspases (caspase 3, 8, and 9) and altering the expression of Bcl-2 family proteins .
Biological Activity Overview
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on MCF-7 breast cancer cells, it was found that this compound significantly increased apoptotic markers compared to controls. The compound elevated caspase 3 levels by up to 9.7 times relative to untreated cells, demonstrating its potential as an anticancer agent .
- MAO-B Inhibition : A comparative study highlighted that derivatives of this compound showed remarkable selectivity for MAO-B over MAO-A. For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide had an IC50 value of 0.227 nM against MAO-B, showcasing its potential for treating neurodegenerative diseases where MAO-B inhibition is beneficial .
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation. This suggests potential applications in treating infections resistant to conventional antibiotics .
Q & A
Q. What are the key considerations for synthesizing N-(3,4-dichlorophenyl)-1-indolinecarboxamide with high purity?
Methodological Answer:
- Reaction Optimization : Use stoichiometric ratios of precursors (e.g., 3,4-dichloroaniline and indolinecarboxylic acid derivatives) under reflux conditions with coupling agents like HATU for efficient amide bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via TLC (Rf values) and confirm with melting point analysis .
- Yield Improvement : Adjust reaction time and temperature (e.g., 12–24 hours at 60–80°C) to balance yield (typically 40–70%) and purity. Use anhydrous solvents to minimize side reactions .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze NMR (chemical shifts δ 7.2–7.8 ppm for aromatic protons) and NMR (δ 165–170 ppm for carboxamide carbonyl) to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms.
- X-ray Crystallography : For absolute configuration, grow single crystals in DMSO/water and analyze diffraction data (if applicable) .
Q. What are the common biological targets investigated for N-(3,4-dichlorophenyl) carboxamide derivatives?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) or hydrolases using fluorometric assays (e.g., fluorescence polarization for binding affinity) .
- Receptor Binding : Evaluate interactions with opioid receptors (MOR, KOR) via competitive radioligand assays (e.g., -naloxone displacement) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) assays in nutrient broth .
Advanced Research Questions
Q. What strategies are employed to analyze contradictory bioactivity data across studies involving N-(3,4-dichlorophenyl) carboxamide derivatives?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, pH, and temperature) to isolate variables .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., 3,4-dichloroaniline) that may alter bioactivity .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies in IC values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., methoxy, trifluoromethyl) on the indoline or dichlorophenyl rings to assess electronic/steric effects .
- Binding Affinity Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., Ki values for opioid receptors) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. What advanced analytical techniques are recommended for studying metabolic pathways of this compound?
Methodological Answer:
- LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in liver microsomes .
- Stable Isotope Tracing : Use -labeled compound to track metabolic fate in vitro/in vivo .
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. How do electronic and steric effects of substituents on the dichlorophenyl ring influence binding affinity?
Methodological Answer:
- Electron-Withdrawing Groups : Chlorine atoms enhance binding to hydrophobic pockets (e.g., opioid receptors) via dipole interactions and reduced electron density .
- Steric Hindrance : Bulky substituents (e.g., methyl groups) at the 3-position may reduce affinity by disrupting planar alignment with receptor residues .
- Quantitative SAR (QSAR) : Develop regression models correlating Hammett σ constants or LogP values with bioactivity data .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported toxicity profiles of dichlorophenyl carboxamides?
Methodological Answer:
- Species-Specific Sensitivity : Conduct parallel toxicity assays in multiple models (e.g., zebrafish, rodents) to identify variations in metabolic detoxification pathways .
- Impurity Analysis : Characterize synthetic batches via HPLC to rule out contaminants (e.g., residual 3,4-dichloroaniline) contributing to toxicity .
- Dose-Response Curves : Establish NOAEL (no observed adverse effect level) using OECD guidelines for harmonized data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
